molecular formula C18H17NO3 B613596 Fmoc-ala-aldehyde CAS No. 146803-41-0

Fmoc-ala-aldehyde

Cat. No. B613596
CAS RN: 146803-41-0
M. Wt: 295.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-ala-aldehyde (FAA) is a synthetic, non-natural amino acid derivative that has been widely used in biochemistry and molecular biology research. FAA is a versatile molecule that has been utilized for a variety of applications, including protein synthesis, enzyme inhibition, and drug design.

Scientific Research Applications

Mechanism of Action

Target of Action

Fmoc-ala-aldehyde, also known as Fmoc-L-alanine, is primarily used as a protecting group in organic synthesis . The compound’s primary targets are amines , where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group in Fmoc-ala-aldehyde acts as a protective group for amines during organic synthesis . It prevents certain functional groups from reacting, thereby protecting sensitive functional groups during the synthesis process . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by Fmoc-ala-aldehyde are primarily related to the synthesis of peptides and proteins. Fmoc-ala-aldehyde is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It plays a crucial role in the standard Fmoc solid-phase synthesis to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .

Result of Action

The molecular and cellular effects of Fmoc-ala-aldehyde’s action primarily involve the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted side reactions. After the synthesis process, the Fmoc group is removed, leaving the desired product .

Action Environment

The action, efficacy, and stability of Fmoc-ala-aldehyde can be influenced by various environmental factors. For instance, the solvent used can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids . Moreover, the ionic strength of salt-containing solutions affects the time at which self-assembly results in gelation of the bulk solution . Therefore, careful control of environmental parameters is crucial for the effective use of Fmoc-ala-aldehyde in organic synthesis.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFXAKKZLFEDR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-ala-aldehyde

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